molecular formula C12H10O4 B12921404 3-(4-Methoxybenzylidene)furan-2,4(3h,5h)-dione

3-(4-Methoxybenzylidene)furan-2,4(3h,5h)-dione

Katalognummer: B12921404
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: IJNACORLSWPDBH-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione is an organic compound with a furanone core structure It is characterized by the presence of a methoxybenzylidene group attached to the furanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione typically involves the condensation of 4-methoxybenzaldehyde with furan-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2,4-dione: The core structure of 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione.

    4-Methoxybenzaldehyde: A precursor used in the synthesis of the compound.

    γ-Crotonolactone: Another furanone derivative with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the methoxybenzylidene group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H10O4

Molekulargewicht

218.20 g/mol

IUPAC-Name

(3Z)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione

InChI

InChI=1S/C12H10O4/c1-15-9-4-2-8(3-5-9)6-10-11(13)7-16-12(10)14/h2-6H,7H2,1H3/b10-6-

InChI-Schlüssel

IJNACORLSWPDBH-POHAHGRESA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)COC2=O

Kanonische SMILES

COC1=CC=C(C=C1)C=C2C(=O)COC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.